
Ammonium pyridin-2-ylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium pyridin-2-ylmethanesulfonate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridine ring attached to a methanesulfonate group, with an ammonium ion balancing the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium pyridin-2-ylmethanesulfonate typically involves the reaction of pyridine-2-methanesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyridine-2-methanesulfonic acid+Ammonium hydroxide→Ammonium pyridin-2-ylmethanesulfonate+Water
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Ammonium pyridin-2-ylmethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyridine derivatives with reduced sulfonate groups.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Pyridine-2-sulfonic acid.
Reduction: Pyridine derivatives with reduced sulfonate groups.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
APMS has garnered attention for its potential therapeutic applications. It serves as an intermediate in the synthesis of various biologically active compounds.
Antidepressants and Analgesics:
Research indicates that derivatives of pyridin-2-ylmethanesulfonate exhibit antidepressant and analgesic properties. The synthesis of these compounds often involves reductive amination reactions, highlighting the importance of APMS as a precursor in drug development .
Case Study: Synthesis of Antidepressants
A notable study demonstrated the synthesis of pyridin-2-yl-methylamine derivatives from APMS, which were evaluated for their pharmacological activities. The results showed promising antidepressant effects, suggesting that APMS can be effectively utilized in developing new antidepressants .
Biochemical Applications
APMS is also significant in biochemical research, particularly in enzyme catalysis and as a reagent in various biochemical assays.
Enzyme Inhibition:
APMS has been studied for its role as an inhibitor in enzyme activity, particularly in studies involving ammonia-lyases. These enzymes catalyze deamination reactions and are crucial for synthesizing optically pure fine chemicals .
Case Study: Enzyme Activity Modulation
In a study examining the effects of quaternary ammonium salts (QASs), including APMS derivatives, researchers found that these compounds could modulate enzyme activity effectively. The mechanism involved displacement of ions from cell membranes, leading to alterations in enzyme function .
Agricultural Chemistry
In agriculture, APMS has potential applications as a biocide or herbicide due to its biocidal properties.
Biocidal Activity:
Research indicates that QASs derived from pyridine, including APMS, exhibit significant biocidal activity against various pathogens. The mechanism involves disrupting cellular membranes and inhibiting vital enzymatic functions .
Case Study: Agricultural Applications
A study focused on the application of QASs in agricultural settings demonstrated their effectiveness as biocides against common plant pathogens. APMS was shown to enhance plant resistance to diseases when used as a treatment agent .
Material Science
APMS is also explored for its role in developing advanced materials, particularly in polymer chemistry.
Polymer Synthesis:
APMS can act as a functional monomer in polymerization processes, contributing to the development of new materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Development of Functional Polymers
Research has demonstrated that polymers synthesized with APMS exhibit improved properties for applications in coatings and adhesives. These materials showed enhanced adhesion and durability compared to traditional polymers .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Antidepressants | Effective synthesis route for new drug candidates |
Biochemical Applications | Enzyme Inhibition | Modulates enzyme activity through membrane disruption |
Agricultural Chemistry | Biocidal Agent | Effective against plant pathogens |
Material Science | Polymer Synthesis | Enhanced material properties |
Mechanism of Action
The mechanism of action of ammonium pyridin-2-ylmethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Ammonium pyridin-2-ylmethanesulfonate can be compared with other pyridinium salts and sulfonate compounds:
Pyridinium Chloride: Similar in structure but lacks the sulfonate group, leading to different reactivity and applications.
Ammonium Methanesulfonate: Contains a methanesulfonate group but lacks the pyridine ring, resulting in different chemical properties.
Pyridine-2-sulfonic Acid: Similar in structure but without the ammonium ion, affecting its solubility and reactivity.
Uniqueness: The presence of both the pyridine ring and the methanesulfonate group in this compound imparts unique chemical properties, making it versatile for various applications in research and industry.
Biological Activity
Ammonium pyridin-2-ylmethanesulfonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar to other quaternary ammonium compounds, it may inhibit enzymes critical for microbial growth and survival.
- Membrane Disruption : The compound likely interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Interference with Nucleic Acid Synthesis : It may disrupt nucleic acid synthesis pathways, which are essential for cellular replication and function.
Efficacy Against Pathogens
This compound has shown promising results in various studies regarding its efficacy against different pathogens:
Case Studies
- Anti-Trypanosomal Activity : A study focused on related pyridinyl compounds demonstrated that modifications to the pyridine ring significantly affected anti-trypanosomal activity against Trypanosoma brucei. These findings suggest that similar structural features in this compound could provide insights into its potential effectiveness against trypanosomiasis .
- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : Related compounds have been studied for their ability to inhibit iNOS, which is implicated in various inflammatory diseases. This suggests that this compound might have therapeutic potential in managing conditions characterized by excessive nitric oxide production .
Research Findings
Recent investigations into the biological activity of this compound have yielded several key findings:
- Structure-Activity Relationship (SAR) : Modifications on the pyridine ring can enhance or diminish biological activity. For instance, the introduction of specific substituents has been shown to improve solubility and potency against target pathogens .
- Biocidal Mechanism : The mechanism by which this compound exerts its biocidal effects involves disrupting cellular processes critical for pathogen survival, including protein synthesis and metabolic functions .
Data Tables
The following table summarizes key findings regarding the biological activity of related compounds:
Properties
CAS No. |
1330529-05-9 |
---|---|
Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
azane;pyridin-2-ylmethanesulfonic acid |
InChI |
InChI=1S/C6H7NO3S.H3N/c8-11(9,10)5-6-3-1-2-4-7-6;/h1-4H,5H2,(H,8,9,10);1H3 |
InChI Key |
OELDOELGFSKRFL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CS(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)O.N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.